Boc-N-Me-Allo-Ile-OH
Overview
Description
Boc-N-Me-Allo-Ile-OH, also known as tert-butoxycarbonyl-N-methyl-L-alloisoleucine, is a derivative of the amino acid isoleucine. It is commonly used in peptide synthesis due to its stability and ease of incorporation into peptide chains. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-N-Me-Allo-Ile-OH typically involves the protection of the amino group of N-methyl-L-alloisoleucine with a Boc group. This can be achieved through the reaction of N-methyl-L-alloisoleucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection.
Chemical Reactions Analysis
Types of Reactions
Boc-N-Me-Allo-Ile-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with a base like N-methylmorpholine (NMM).
Major Products Formed
Deprotection: N-Methyl-L-alloisoleucine.
Coupling: Peptides containing N-methyl-L-alloisoleucine residues.
Scientific Research Applications
Boc-N-Me-Allo-Ile-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: It is used in the study of protein-protein interactions and enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of Boc-N-Me-Allo-Ile-OH is primarily related to its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during peptide bond formation. Once the desired peptide is synthesized, the Boc group can be removed under acidic conditions to yield the free amino group.
Comparison with Similar Compounds
Similar Compounds
Boc-N-Methyl-L-Isoleucine: Similar in structure but differs in the stereochemistry of the isoleucine residue.
Boc-N-Methyl-L-Leucine: Similar in structure but differs in the side chain of the amino acid.
Uniqueness
Boc-N-Me-Allo-Ile-OH is unique due to the presence of the N-methyl group and the specific stereochemistry of the alloisoleucine residue. This combination provides distinct properties that are useful in peptide synthesis and drug development.
Properties
IUPAC Name |
(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8?,9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBIAUMDQYXOFG-GKAPJAKFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556351 | |
Record name | N-(tert-Butoxycarbonyl)-N-methyl-L-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60556351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136092-80-3 | |
Record name | N-(tert-Butoxycarbonyl)-N-methyl-L-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60556351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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